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Introduction
AF 430 azide is a fluorescent probe that belongs to the family of coumarin dyes. It is

functionalized with an azide group, enabling its use in bioorthogonal click chemistry reactions,

most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows

for the stable and specific labeling of alkyne-modified biomolecules. With an excitation

maximum around 430 nm and an emission maximum around 542 nm, AF 430 is excitable by

the violet laser in flow cytometry and emits in the green-yellow range of the spectrum.[1] Its

large Stokes shift of approximately 112 nm makes it a valuable tool for multicolor flow

cytometry, as it can help reduce spectral overlap between adjacent channels.[1]

These application notes provide an overview of the use of AF 430 azide in flow cytometry, with

detailed protocols for cell proliferation analysis, cell surface labeling, and a proposed method

for apoptosis detection.

Spectral Properties and Quantitative Data
While specific quantitative performance data such as stain index or signal-to-noise ratio for AF
430 azide in flow cytometry applications is not extensively published, the available information

on its spectral characteristics and those of its analogs can guide its use. AF 430 is noted to be

less bright than other commonly used fluorophores like AF 488. However, its unique spectral
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properties and photostability make it a suitable choice for specific applications in multicolor

panels.

Table 1: Spectral Properties of AF 430 Azide

Property Value Reference

Excitation Maximum

(Absorbance)
~430 nm [1]

Emission Maximum ~542 nm [1]

Molar Extinction Coefficient (ε) ~15,955 L⋅mol⁻¹⋅cm⁻¹

Fluorescence Quantum Yield

(Φ)
~0.23

Stokes Shift ~112 nm [1]

Table 2: Recommended Flow Cytometer Configuration for AF 430 Azide Detection

Component Specification

Excitation Laser Violet Laser (~405 nm)

Emission Filter ~540/30 nm or similar bandpass filter

Table 3: Qualitative Comparison of Common Green-Emitting Fluorophore Azides
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Fluorophore
Azide

Excitation
Laser

Relative
Brightness

Photostability Notes

AF 430 Azide Violet (~405 nm) Dimmer High

Large Stokes

shift, useful for

reducing spectral

overlap.

AF 488 Azide Blue (~488 nm) Bright High

Commonly used,

high quantum

yield.

FITC Azide Blue (~488 nm) Moderate Moderate

pH sensitive,

prone to

photobleaching.

Application 1: Cell Proliferation Analysis using EdU
Incorporation
A primary application of AF 430 azide in flow cytometry is the detection of cell proliferation

through the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine.

EdU is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The

alkyne group of the incorporated EdU can then be detected via a click reaction with AF 430
azide.

Experimental Workflow: EdU Cell Proliferation Assay
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Cell Culture & EdU Labeling

Sample Preparation

Click Chemistry Reaction

Flow Cytometry Analysis

1. Culture cells

2. Add EdU to culture medium

3. Incubate for desired time

4. Harvest and wash cells

5. Fix and permeabilize cells

6. Prepare Click Reaction Cocktail
(AF 430 azide, CuSO4, buffer)

7. Incubate cells with cocktail

8. Wash cells

9. (Optional) DNA content stain

10. Acquire data on flow cytometer

Click to download full resolution via product page

Workflow for EdU cell proliferation assay.
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Signaling Pathway: Cell Cycle Progression to S-Phase
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Simplified signaling pathway to S-phase.

Detailed Protocol: Cell Proliferation Assay
Materials:

Cells of interest

Complete cell culture medium

5-ethynyl-2'-deoxyuridine (EdU)

AF 430 Azide

Click-iT® EdU Flow Cytometry Assay Kit components or equivalent:

Fixative (e.g., 4% paraformaldehyde in PBS)

Permeabilization and wash buffer (e.g., saponin-based buffer)

Copper (II) sulfate (CuSO₄)

Click reaction buffer/additive

Phosphate-buffered saline (PBS)

Bovine serum albumin (BSA)

DNA content stain (optional, e.g., DAPI, Propidium Iodide)

Flow cytometry tubes

Procedure:

EdU Labeling:

Culture cells to the desired density.

Add EdU to the culture medium at a final concentration of 1-10 µM.
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Incubate the cells for a period appropriate for your cell type and experimental design (e.g.,

1-2 hours for actively dividing cells).

Cell Harvest and Fixation:

Harvest the cells and wash once with 1% BSA in PBS.

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

Resuspend the cell pellet in 100 µL of fixative and incubate for 15 minutes at room

temperature, protected from light.

Wash the cells once with 1% BSA in PBS.

Permeabilization:

Resuspend the fixed cells in 100 µL of permeabilization and wash buffer.

Incubate for 15 minutes at room temperature.

Click Reaction:

Prepare the click reaction cocktail immediately before use. For each sample, mix:

Click reaction buffer

Copper (II) sulfate (CuSO₄)

AF 430 Azide (the optimal concentration should be titrated, but a starting point of 1-5

µM is recommended)

Reaction buffer additive/reducing agent

Centrifuge the permeabilized cells and remove the supernatant.

Resuspend the cell pellet in 100 µL of the click reaction cocktail.

Incubate for 30 minutes at room temperature, protected from light.
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Wash the cells once with permeabilization and wash buffer.

DNA Staining and Analysis:

(Optional) For cell cycle analysis, resuspend the cells in a solution containing a DNA

content stain (e.g., DAPI or propidium iodide).

Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with

1% BSA).

Analyze the samples on a flow cytometer equipped with a violet laser, using the

appropriate filter for AF 430 detection.

Application 2: Cell Surface Glycan Labeling
AF 430 azide can be used to detect cells that have been metabolically labeled with an alkyne-

modified sugar. This is a powerful technique for studying glycan biosynthesis and trafficking.

For example, cells can be cultured with a peracetylated N-azidoacetylmannosamine

(Ac₄ManNAz) analog containing an alkyne group, which is metabolized and incorporated into

cell surface sialic acids.

Experimental Workflow: Cell Surface Labeling
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Metabolic Labeling

Sample Preparation

Click Chemistry Reaction

Flow Cytometry Analysis

1. Culture cells with alkyne-modified sugar

2. Incubate for 24-72 hours

3. Harvest and wash cells

4. Prepare Click Reaction Cocktail
(AF 430 azide, CuSO4, buffer)

5. Incubate live cells with cocktail

6. Wash cells

7. (Optional) Viability stain

8. Acquire data on flow cytometer

Click to download full resolution via product page

Workflow for cell surface glycan labeling.
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Detailed Protocol: Cell Surface Glycan Labeling
Materials:

Cells of interest

Complete cell culture medium

Alkyne-modified sugar (e.g., a peracetylated N-propargyloxycarbonyl-mannosamine,

Ac₄ManNAl)

AF 430 Azide

Click reaction components (as in the proliferation assay)

PBS

BSA

Viability dye (optional)

Procedure:

Metabolic Labeling:

Culture cells in medium supplemented with an alkyne-modified sugar (e.g., 25-50 µM

Ac₄ManNAl) for 1-3 days.

Cell Harvest:

Harvest cells and wash twice with ice-cold PBS containing 1% BSA.

Click Reaction on Live Cells:

Prepare the click reaction cocktail.

Resuspend the live cells in the click reaction cocktail.

Incubate for 30-60 minutes at room temperature or on ice, protected from light.
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Wash the cells twice with ice-cold PBS with 1% BSA.

Analysis:

(Optional) Stain with a viability dye to exclude dead cells from the analysis.

Resuspend the cells in an appropriate buffer for flow cytometry.

Analyze the samples on a flow cytometer.

Application 3: Apoptosis Detection (Proposed
Method)
A potential application for AF 430 azide is the detection of apoptosis. This can be achieved by

adapting existing methods that use click chemistry to label apoptotic cells. One such approach

is a modified TUNEL (TdT-mediated dUTP Nick End Labeling) assay, where TdT incorporates

an alkyne-modified nucleotide (e.g., EdUTP) into the 3'-hydroxyl ends of fragmented DNA, a

hallmark of apoptosis. The incorporated alkyne is then detected with AF 430 azide.

Experimental Workflow: Apoptosis Detection (Click-
TUNEL)
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Apoptosis Induction & Sample Prep

TdT Labeling

Click Chemistry Reaction

Flow Cytometry Analysis

1. Induce apoptosis

2. Harvest and wash cells

3. Fix and permeabilize cells

4. Prepare TdT reaction mix with EdUTP

5. Incubate cells with TdT mix

6. Wash cells

7. Prepare Click Reaction Cocktail
(AF 430 azide, CuSO4, buffer)

8. Incubate cells with cocktail

9. Wash cells

10. (Optional) DNA content stain

11. Acquire data on flow cytometer

Click to download full resolution via product page

Workflow for a Click-TUNEL apoptosis assay.
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Signaling Pathway: Extrinsic and Intrinsic Apoptosis
Pathways
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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